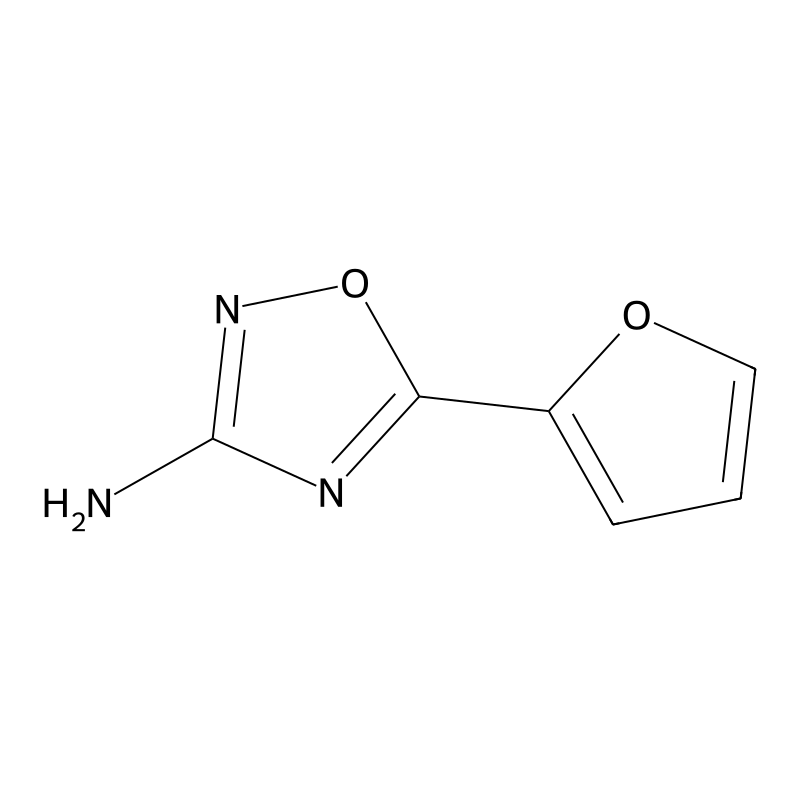

5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound characterized by the presence of a furan ring and an oxadiazole ring linked by an amine group. The furan ring is a five-membered aromatic structure containing one oxygen atom, while the oxadiazole ring is a five-membered heterocycle that includes two nitrogen atoms and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity profiles.

There appears to be a discrepancy in the name you provided. 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine is not a recognized chemical structure. The most likely compound you are referring to is 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine []. This molecule contains two interesting functional groups: a furan ring and a 1,3,4-oxadiazole ring. Here's a breakdown of the potential areas of scientific research for this compound:

Heterocyclic Chemistry

Furan and 1,3,4-oxadiazole are both heterocyclic rings, meaning they contain atoms other than carbon in their ring structure. Research in heterocyclic chemistry explores the synthesis, properties, and reactivity of these types of molecules. Studies on 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine could involve investigating its reactivity towards different functional groups or exploring novel synthetic methods for its production [].

Medicinal Chemistry

The 1,3,4-oxadiazole ring is present in many bioactive molecules with various applications. Research in medicinal chemistry focuses on designing and developing new drugs. Some studies have investigated compounds with similar structures to 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine for potential antimicrobial or anti-inflammatory activity. However, there is no current research specifically on this compound for medicinal purposes.

Material Science

Heterocyclic compounds can have interesting physical and chemical properties, making them attractive for materials science applications. Research in this field could explore if 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine exhibits properties such as thermal stability, conductivity, or luminescence, which could be useful in developing new materials.

- Oxidation: The furan ring can be oxidized to yield furan derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The oxadiazole ring may be reduced under specific conditions, using reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the amine group, utilizing reagents such as alkyl halides or acyl chlorides.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the generation of various derivatives.

Research indicates that 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine may exhibit significant biological activity. It has been studied for its potential antimicrobial properties, particularly its ability to disrupt bacterial cell walls. Additionally, it may interact with cytochrome P450 enzymes, influencing metabolic pathways within biological systems. Such interactions suggest that this compound could play a role in drug metabolism and pharmacokinetics.

The synthesis of 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine typically involves cyclization reactions starting from furan derivatives. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring. The reaction conditions often involve heating and the use of suitable solvents to facilitate cyclization and achieve high yields .

Synthetic Routes- Cyclization of Furan Derivatives: Utilizing furan-2-carboxylic acid hydrazide as a precursor.

- Reagents: Carbon disulfide is commonly used in the cyclization process.

5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine has several applications across different fields:

- Medicinal Chemistry: Investigated for its potential as an antimicrobial agent and in developing anti-inflammatory and anticancer drugs.

- Material Science: Used as a building block for synthesizing novel materials with specific electronic properties.

- Chemical Research: Serves as a precursor for creating more complex heterocyclic compounds .

Several compounds share structural similarities with 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Furan-2-yl-1,3,4-oxadiazol-2-thiol | Contains a thiol group instead of an amine | Different functional group leads to varied reactivity |

| 5-Furan-3-yldihydrazone | Contains a hydrazone functional group | Exhibits different reactivity patterns |

| 5-Furan-2-yldihydrazone | Another hydrazone variant | Structural differences influence biological activity |

Uniqueness

The uniqueness of 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine lies in its specific combination of a furan ring and an oxadiazole ring with an amine group. This combination imparts distinct chemical properties that can be exploited in various applications compared to other similar compounds .